molecular formula C7H12OSn B8301311 2-Trimethylstannylfuran

2-Trimethylstannylfuran

Cat. No.: B8301311
M. Wt: 230.88 g/mol
InChI Key: XARAKXAOSOBLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylstannylfuran is an organotin reagent of significant value in synthetic organic chemistry, particularly in cross-coupling reactions. While specific physicochemical data for this compound is limited in public sources, its structure places it within a well-characterized class of furanylstannanes. These compounds are primarily employed as versatile intermediates in the construction of complex organic molecules, including conjugated polymers and organic semiconductors for materials science applications . The reactivity of this compound is defined by the trimethylstannyl group attached to the furan ring. The electron-rich furan heterocycle serves as an important scaffold in medicinal chemistry, though the presence of the organotin moiety dictates the compound's primary use as a synthetic building block rather than a direct bioactive agent . Researchers utilize this reagent in Stille-type cross-coupling reactions, where it acts as a competent partner for the synthesis of biaryls and heterobiaryls, enabling the exploration of new molecular structures for advanced materials and pharmaceutical development. Please note that the information for this page was compiled from data on closely related chemical analogs. The specific properties and hazards of this compound should be verified with authoritative sources. Organotin compounds require careful handling; they are often classified as hazardous (e.g., related compounds have UN# 3146, Packing Group III) and must be stored in an inert atmosphere with temperature control . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12OSn

Molecular Weight

230.88 g/mol

IUPAC Name

furan-2-yl(trimethyl)stannane

InChI

InChI=1S/C4H3O.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;

InChI Key

XARAKXAOSOBLBZ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=CO1

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions:
2-Trimethylstannylfuran serves as a valuable precursor in cross-coupling reactions, particularly in the formation of furan-containing organometallic compounds. The reactive Sn-C bond readily undergoes transmetalation reactions with various transition metals, leading to the formation of novel furan-metal complexes that exhibit interesting properties and potential applications in catalysis.

2. Synthesis of Nucleoside Analogues:
The compound has been utilized in the synthesis of furan-decorated nucleoside analogues, which are important for drug development. The coupling of this compound with 5-iodo-2′-deoxyuridine under Stille coupling conditions allows for the creation of various nucleoside derivatives that can serve as fluorescent probes or therapeutic agents .

Medicinal Chemistry

1. Antibacterial and Antifungal Activity:
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain furan derivatives demonstrate variable degrees of inhibition against gram-positive and gram-negative bacteria, as well as fungi . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents.

2. Anticancer Properties:
Compounds related to this compound have been investigated for their anticancer activities. A study demonstrated that modifications to the furan structure could enhance binding affinity to DNA minor grooves, leading to increased cytotoxicity against cancer cell lines such as HepG2 and MCF-7 . These findings support further exploration into the therapeutic potential of furan-based compounds in oncology.

Material Science

1. Development of Functional Materials:
The unique properties of this compound allow it to be incorporated into materials science applications. Its ability to form stable complexes with other materials can lead to the development of novel functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Application Area Study Reference Findings
Organic SynthesisDemonstrated utility in cross-coupling reactions for furan-metal complex formation.
Medicinal Chemistry Showed significant antibacterial activity against various pathogens with MIC values indicating potential efficacy.
Anticancer Research Enhanced binding to DNA minor grooves leading to increased cytotoxicity in cancer cell lines.
Material SciencePotential for developing new functional materials through complex formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 2-Trimethylstannylfuran and related organotin/heterocyclic compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₇H₁₂OSn 230.71 Not available Furan core + Sn(CH₃)₃ substituent
2-Trimethylstannylthiophene C₇H₁₂SSn 231.79 Not available Thiophene core + Sn(CH₃)₃ substituent
2-(Tributylstannyl)thiophene C₁₆H₃₀SSn 372.78 54663-78-4 Thiophene + Sn(C₄H₉)₃ substituent
5-Trimethylstannylfuran-2-carbaldehyde C₈H₁₂O₂Sn 258.89 144968-77-4 Furan + Sn(CH₃)₃ + aldehyde group
Tetravinylstannane C₈H₁₂Sn 226.88 1112-56-7 Sn bonded to four vinyl groups

Notes:

  • Steric Effects : Bulky substituents (e.g., tributyl groups in 2-(Tributylstannyl)thiophene) reduce reactivity in Stille couplings compared to trimethylstannyl derivatives .
Stille Coupling Efficiency
  • This compound : Demonstrates high reactivity, achieving 89% yield in the synthesis of difurodiborepins under palladium catalysis . The trimethylstannyl group balances steric accessibility and electronic activation.
  • 2-Trimethylstannylthiophene : Comparable reactivity is expected, but thiophene’s stronger electron-donating nature may influence regioselectivity in product formation .
  • 5-Trimethylstannylfuran-2-carbaldehyde : The aldehyde group introduces additional functionality but may require modified reaction conditions to avoid side reactions (e.g., aldol condensation) .
Stability and Handling
  • Air Sensitivity : this compound darkens upon air exposure, indicating susceptibility to oxidation or moisture . Similar tin-heterocycle compounds (e.g., 2-Trimethylstannylthiophene) likely share this trait.
  • Tetravinylstannane : Lacks aromatic stabilization, making it more reactive in radical or addition reactions but less stable in air compared to heterocyclic tin derivatives .

Spectroscopic and Analytical Data

  • ¹H NMR : Expected signals for furan protons (δ 6.2–7.5 ppm) and trimethyltin protons (δ 0.5–1.5 ppm).
  • GC Analysis : Analogous alkylfurans like 2-Tridecylfuran (C₁₇H₃₀O) exhibit retention times dependent on column type and temperature programming, as seen in NIST data .

Key Research Findings

Synthetic Utility : this compound enables efficient construction of π-conjugated materials, such as difurodiborepins, critical for organic electronics .

Comparative Reactivity : Trimethylstannyl derivatives outperform bulkier analogs (e.g., tributylstannyl) in coupling reactions due to reduced steric hindrance .

Functional Group Compatibility : Derivatives like 5-trimethylstannylfuran-2-carbaldehyde expand synthetic versatility but require tailored conditions to preserve aldehyde integrity .

Preparation Methods

Lithiation of Furan Derivatives

Furan derivatives, such as 2-bromofuran or 2-lithiofuran, serve as precursors. For example, 2-bromofuran undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at –78°C, yielding 2-lithiofuran. Subsequent treatment with Me₃SnCl at low temperatures (–30°C to 0°C) affords this compound.

Reaction Conditions:

  • Solvent: THF or diethyl ether

  • Temperature: –78°C (lithiation), –30°C (quenching)

  • Yield: 60–75% (after purification by distillation or recrystallization).

Mechanistic Insights:
The reaction proceeds via a nucleophilic substitution mechanism, where the lithium atom in 2-lithiofuran displaces the chloride in Me₃SnCl. Steric hindrance from the trimethyltin group necessitates precise temperature control to prevent side reactions.

Transmetallation from Silyl-Furan Precursors

An alternative route employs silyl-protected furans, which undergo transmetallation with trimethylstannyl reagents. This method is advantageous when direct stannylation is hindered by competing side reactions.

Silyl-to-Stannyl Exchange

2-Trimethylsilylfuran reacts with Me₃SnCl in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield this compound. The reaction exploits the greater electrophilicity of silicon compared to tin, facilitating selective substitution.

Optimized Protocol:

  • Catalyst: AlCl₃ (10 mol%)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 70–85%.

Key Data:

ParameterValue
Reaction Time12–24 hours
Purification MethodVacuum distillation
Purity≥95% (by NMR)

Metal-Catalyzed Stannylation

Transition-metal catalysts enable regioselective stannylation of furans under milder conditions. Rhodium and palladium complexes are particularly effective.

Rhodium-Catalyzed Coupling

A rhodium-catalyzed method involves the reaction of furan with hexamethylditin (Me₆Sn₂) in the presence of Rh₂(OAc)₄. The catalyst facilitates oxidative addition of Me₆Sn₂, followed by transmetallation with furan.

Procedure:

  • Catalyst: Rh₂(OAc)₄ (2 mol%)

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 50–65%.

Advantages:

  • Avoids cryogenic conditions.

  • Compatible with functionalized furans.

Palladium-Mediated Routes

Palladium(0) complexes, such as Pd(PPh₃)₄, catalyze the coupling of 2-iodofuran with Me₃SnSnMe₃. This Stille-type coupling proceeds via a Pd⁰/PdII cycle, producing this compound and Me₃SnI as a byproduct.

Conditions:

  • Solvent: DMF or THF

  • Temperature: 60–80°C

  • Yield: 55–70%.

Photolytic and Thermal Rearrangements

Specialized methods exploit photolytic or thermal rearrangements of diazo or cyclopropane precursors.

Photolysis of Diazomethylfurans

Photolysis of 2-diazomethyl-5-trimethylstannylfuran at wavelengths >420 nm induces a Wolff rearrangement, yielding this compound via a carbene intermediate.

Experimental Setup:

  • Light Source: High-pressure mercury lamp (λ = 420 nm)

  • Solvent: Benzene

  • Yield: 40–50%.

Comparative Analysis of Methods

The table below summarizes key parameters for each preparation route:

MethodYield (%)Temperature RangeCatalysts/Reagents
Direct Lithiation60–75–78°C to –30°Cn-BuLi, Me₃SnCl
Silyl Transmetallation70–850°C to RTAlCl₃, Me₃SnCl
Rh-Catalyzed50–6580°CRh₂(OAc)₄, Me₆Sn₂
Pd-Catalyzed55–7060–80°CPd(PPh₃)₄, Me₃SnSnMe₃
Photolytic40–50RT (light)None

Structural and Spectroscopic Characterization

This compound is typically characterized by:

  • ¹H NMR : A singlet at δ 0.17 ppm (SnMe₃), coupled with furan protons at δ 6.2–7.4 ppm.

  • ¹¹⁹Sn NMR : A resonance at δ –55 to –60 ppm, consistent with aryl-stannane bonding.

  • IR Spectroscopy : Stretching vibrations at 515 cm⁻¹ (Sn-C) and 1600 cm⁻¹ (C=C furan) .

Q & A

Q. What are the standard protocols for synthesizing 2-Trimethylstannylfuran, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves the stannylation of furan derivatives using trimethyltin chloride under inert conditions. Key steps include:

  • Solvent Selection: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize intermediates and dissolve organotin reagents .
  • Catalysis: Lithium hexamethyldisilazide (LiHMDS) or similar bases facilitate deprotonation and stannylation.
  • Purification: Column chromatography with silica gel and non-polar solvents (e.g., hexane) isolates the product.

Critical Factors Affecting Yield:

  • Moisture Sensitivity: Strict anhydrous conditions prevent hydrolysis of the tin reagent.
  • Stoichiometry: Excess trimethyltin chloride (1.2–1.5 equiv.) improves conversion rates.
  • Reaction Time: Extended durations (48–72 hours) ensure complete substitution.

Q. Table 1: Representative Reaction Conditions from Literature

Tin ReagentBaseSolventYield (%)Reference
Me₃SnClLiHMDSTHF68
Me₃SnClNaHDME52

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • ¹H and ¹³C NMR: Identify furan protons (δ 6.2–7.0 ppm) and tin-coupled splitting patterns (e.g., satellites due to ¹¹⁷Sn/¹¹⁹Sn isotopes) .
  • ¹¹⁹Sn NMR: A singlet near δ –10 to –20 ppm confirms the trimethylstannyl group.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M⁺] at m/z 246.0 for C₇H₁₀OSn).

Key Reporting Standards:

  • NMR: Include solvent, referencing standards (e.g., TMS), and coupling constants.
  • IR: Report stretching frequencies for C–O (1250–1300 cm⁻¹) and Sn–C (500–600 cm⁻¹).

Q. Table 2: Representative ¹H NMR Data

Proton Positionδ (ppm)MultiplicityIntegration
Furan C3–H6.85Doublet (J = 3.2 Hz)1H
Furan C5–H6.45Triplet (J = 2.8 Hz)1H

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation: Use fume hoods, nitrile gloves, and lab coats to avoid dermal/organ exposure. Organotin compounds are neurotoxic .
  • Waste Disposal: Quench residual tin reagents with aqueous KF (forms insoluble SnF₂) before disposal .
  • Emergency Protocols: For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects of the trimethylstannyl group influence the reactivity of this compound in Stille coupling reactions?

Methodological Answer: The bulky trimethylstannyl group can hinder transmetallation steps in cross-couplings. Strategies to address this include:

  • Substrate Design: Use electron-deficient aryl halides to accelerate oxidative addition.
  • Additives: CuI or Pd₂(dba)₃ enhances reactivity by stabilizing catalytic intermediates .
  • Kinetic Studies: Monitor reaction rates via in situ NMR to identify rate-limiting steps.

Contradiction Analysis:
Conflicting reports on catalytic efficiency (e.g., Pd(PPh₃)₄ vs. PdCl₂) may arise from ligand lability or solvent coordination. Systematic screening of Pd sources and ligands is recommended .

Q. How can discrepancies in reported catalytic efficiencies of this compound be systematically investigated?

Methodological Answer:

  • Controlled Variables: Test identical substrates, catalysts, and solvents across studies to isolate variables.
  • Reproducibility Checks: Validate published protocols with strict adherence to anhydrous conditions and reagent purity.
  • Advanced Characterization: Use X-ray crystallography to confirm structural integrity of intermediates and detect potential decomposition .

Q. Table 3: Case Study of Pd Catalyst Performance

CatalystSolventYield (%)Reference
Pd(PPh₃)₄THF78
PdCl₂(dppf)DMF65

Q. What role does solvent choice play in the stability and reactivity of this compound, and how can this be optimized?

Methodological Answer:

  • Polar Aprotic Solvents: DMF or DMSO stabilizes ionic intermediates but may accelerate tin hydrolysis.
  • Coordination Effects: THF’s Lewis basicity can coordinate to tin, reducing reactivity. Alternatives like toluene may improve selectivity .
  • Stability Studies: Monitor decomposition via ¹¹⁹Sn NMR over 24–72 hours to identify optimal storage conditions.

Computational Support:
Density Functional Theory (DFT) calculations can model solvent-solute interactions and predict solvation energies .

Q. How can computational methods like DFT be applied to study the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insights: Calculate transition states for transmetallation or reductive elimination steps.
  • Ligand Effects: Compare electronic parameters (e.g., %VBur) of Pd ligands to correlate with experimental yields.
  • Validation: Cross-reference computed thermodynamic data (ΔG‡) with kinetic experiments .

Q. Guidelines for Data Reporting

  • Statistical Rigor: Report means ± SD for triplicate experiments and specify significance thresholds (e.g., p < 0.05) .
  • Figures/Tables: Avoid duplicating data in text and visuals; use tables for precise numerical comparisons .

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